molecular formula C20H32O5 B14242152 Benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester CAS No. 477197-46-9

Benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester

Cat. No.: B14242152
CAS No.: 477197-46-9
M. Wt: 352.5 g/mol
InChI Key: NDOMWBBUSGLMKP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester is an organic compound with the molecular formula C20H32O5 This compound is a derivative of benzoic acid, featuring a dodecyloxy group and two hydroxyl groups on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Fischer esterification, where benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy- is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing the ester group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

Benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and surfactants.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of hydroxyl groups allows for hydrogen bonding and other interactions that can influence its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(dodecyloxy)-: Similar structure but lacks the hydroxyl groups and methyl ester.

    Benzoic acid, 4-methoxy-, methyl ester: Similar ester functionality but different substituents on the benzene ring.

    Benzoic acid, 4-hydroxy-, methyl ester: Contains a hydroxyl group but lacks the dodecyloxy group.

Uniqueness

Benzoic acid, 4-(dodecyloxy)-3,5-dihydroxy-, methyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

477197-46-9

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 4-dodecoxy-3,5-dihydroxybenzoate

InChI

InChI=1S/C20H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-25-19-17(21)14-16(15-18(19)22)20(23)24-2/h14-15,21-22H,3-13H2,1-2H3

InChI Key

NDOMWBBUSGLMKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1O)C(=O)OC)O

Origin of Product

United States

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